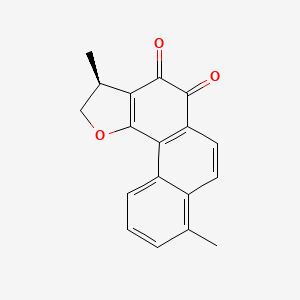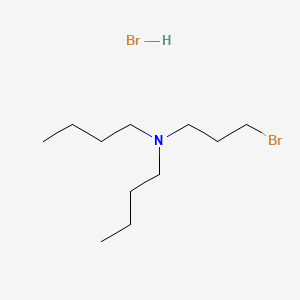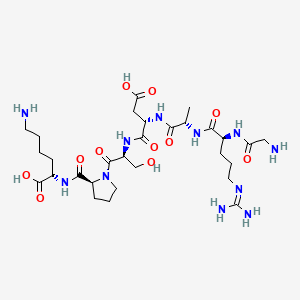
二氢异丹参酮 II
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihydroisotanshinone II is a naturally occurring diterpenoid compound extracted from the roots of Salvia miltiorrhiza, commonly known as Danshen. This compound is known for its diverse biological activities, including anti-tumor, anti-inflammatory, and antioxidant properties. It has garnered significant attention in the scientific community due to its potential therapeutic applications.
科学研究应用
Dihydroisotanshinone II has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various bioactive molecules.
Biology: The compound is studied for its role in modulating biological pathways and cellular processes.
Medicine: Dihydroisotanshinone II exhibits potential therapeutic effects against cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: It is utilized in the development of pharmaceuticals and nutraceuticals.
作用机制
Target of Action
Dihydroisotanshinone II, a compound extracted from the traditional Chinese herb Danshen, has been found to target ferroptosis . Ferroptosis is a non-apoptotic form of regulated cell death characterized by iron-dependent lipid peroxidation . It can be triggered by various mechanisms, including the glutathione peroxidase 4 (GPX4)-glutathione (GSH) axis . The compound has been shown to stimulate ferroptosis in tumor cells by increasing intracellular lipid peroxidation and inhibiting the expression of GPX4 .
Mode of Action
Dihydroisotanshinone II interacts with its targets by inducing ferroptosis in cancer cells . This is achieved by increasing intracellular lipid peroxidation and inhibiting the expression of GPX4 . The compound’s interaction with its targets leads to the disruption of the redox balance when ferroptosis occurs in cells, which is fatal to cancer cells .
Biochemical Pathways
The compound affects the GPX4-GSH axis, one of the mechanisms that can trigger ferroptosis . This leads to the disruption of the redox balance in cells, causing iron accumulation, lipid peroxidation, and the production of reactive oxygen species (ROS) . These changes can promote anti-tumor activities or synergistic effects with chemotherapeutic drugs .
Result of Action
The result of Dihydroisotanshinone II’s action is the induction of ferroptosis in cancer cells . This leads to cell death, as the disruption of the redox balance is fatal to cancer cells . The compound’s action also results in the accumulation of iron, lipid peroxidation, and the production of ROS .
生化分析
Biochemical Properties
It is known that it interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
Dihydroisotanshinone II has been shown to have effects on various types of cells. For instance, it has been found to inhibit the proliferation of HCT116 and HCT116/OXA resistant cells . It also induced cell apoptosis, blocked cell cycle in S and G 2 /M phases, and enhanced DNA damage of HCT116/OXA cells in a concentration-dependent manner .
Molecular Mechanism
It has been suggested that it reduces cell apoptosis, including an antioxidative effect due to a reduction in ROS, and regulates the circadian genes by enhancing SIRT1 and suppressing BMAL1 .
Temporal Effects in Laboratory Settings
In laboratory settings, Dihydroisotanshinone II has been shown to have temporal effects. For example, it has been found to attenuate the 6-OHDA-induced cell death in the SH-SY5Y cells and suppressed ROS and caspase-3 .
Dosage Effects in Animal Models
The effects of Dihydroisotanshinone II vary with different dosages in animal models. For instance, it has been found to significantly inhibit the final tumor volume without adverse effects in a xenograft nude mouse model .
Metabolic Pathways
It has been suggested that it may be involved in the regulation of the circadian genes by enhancing SIRT1 and suppressing BMAL1 .
Transport and Distribution
It has been suggested that it may be transported and distributed within cells and tissues in a manner that is influenced by its interactions with various enzymes, proteins, and other biomolecules .
Subcellular Localization
It has been suggested that it may be localized in various subcellular compartments or organelles based on its interactions with various enzymes, proteins, and other biomolecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dihydroisotanshinone II typically involves the extraction of the compound from the roots of Salvia miltiorrhiza. The extraction process includes the following steps:
Drying and Grinding: The roots are dried and ground into a fine powder.
Solvent Extraction: The powdered roots are subjected to solvent extraction using solvents such as ethanol or methanol.
Filtration and Concentration: The extract is filtered and concentrated under reduced pressure to obtain a crude extract.
Purification: The crude extract is purified using chromatographic techniques to isolate Dihydroisotanshinone II.
Industrial Production Methods
Industrial production of Dihydroisotanshinone II follows similar extraction and purification processes but on a larger scale. Advanced techniques such as supercritical fluid extraction and high-performance liquid chromatography (HPLC) are employed to enhance yield and purity.
化学反应分析
Types of Reactions
Dihydroisotanshinone II undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert Dihydroisotanshinone II into its corresponding hydroquinone form.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated derivatives.
相似化合物的比较
Similar Compounds
- Tanshinone IIA
- Cryptotanshinone
- Dihydroisotanshinone I
Uniqueness
Dihydroisotanshinone II is unique due to its specific molecular structure, which confers distinct biological activities. Unlike Tanshinone IIA and Cryptotanshinone, Dihydroisotanshinone II has a higher potency in inducing ferroptosis in cancer cells. Additionally, it exhibits a broader spectrum of anti-inflammatory and antioxidant activities compared to Dihydroisotanshinone I.
属性
IUPAC Name |
(3S)-3,8-dimethyl-2,3-dihydronaphtho[2,1-g][1]benzofuran-4,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)18-14(10(2)8-21-18)17(20)16(13)19/h3-7,10H,8H2,1-2H3/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKITVVBQQLHBB-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C1C(=O)C(=O)C3=C2C4=CC=CC(=C4C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COC2=C1C(=O)C(=O)C3=C2C4=CC=CC(=C4C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B590037.png)



